Cadmium;3,4-dichloro-2-methylpyridine
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Overview
Description
Cadmium;3,4-dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NCd. It is a cadmium complex with 3,4-dichloro-2-methylpyridine as the ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium;3,4-dichloro-2-methylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-methylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-methylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 3,4-dichloro-2-methylpyridine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Cadmium;3,4-dichloro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state cadmium complexes.
Substitution: The 3,4-dichloro-2-methylpyridine ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .
Scientific Research Applications
Cadmium;3,4-dichloro-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cadmium;3,4-dichloro-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Cadmium;3,4-dichloro-2-methylpyridine: Unique due to its specific ligand and cadmium complexation.
Cadmium;2,4-dichloro-3-methylpyridine: Similar structure but different positional isomers.
Cadmium;3,5-dichloro-2-methylpyridine: Another isomer with different chemical properties
Uniqueness
This compound is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
13842-15-4 |
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Molecular Formula |
C6H5CdCl2N |
Molecular Weight |
274.43 g/mol |
IUPAC Name |
cadmium;3,4-dichloro-2-methylpyridine |
InChI |
InChI=1S/C6H5Cl2N.Cd/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3; |
InChI Key |
FYHIJUIUARFYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1Cl)Cl.[Cd] |
Origin of Product |
United States |
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